

Technical Monograph: 3-tert-Butyladipic Acid

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Compound of Interest

Compound Name:	3-tert-Butyladipic acid
CAS No.:	10347-88-3
Cat. No.:	B078269

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Structural Characterization, Synthetic Protocols, and Polymer Applications

Executive Summary

3-tert-Butyladipic acid (CAS: 10347-88-3) represents a critical structural variant of the standard hexanedioic acid backbone.^{[1][2][3][4]} Unlike linear adipic acid, which facilitates high crystallinity in polyamides (Nylon 6,^[4]6) and polyesters, the introduction of a bulky tert-butyl group at the C3 position introduces significant steric hindrance.^[4] This modification disrupts chain packing, lowers melting transitions, and increases solubility in organic media.^[4] This guide provides a rigorous technical analysis of its molecular weight, synthesis, and utility in designing amorphous regions within drug delivery polymers.^[4]

Part 1: Physicochemical Profile & Molecular Weight Analysis^[4]

The precise molecular weight of **3-tert-butyladipic acid** is the fundamental metric for stoichiometric calculations in polymerization and analytical identification.^[4]

1.1 Fundamental Constants

Property	Value	Unit	Notes
Molecular Formula		-	-
Average Molecular Weight	202.25	g/mol	Used for molarity/stoichiometry
Monoisotopic Mass	202.1205	Da	Critical for High-Res MS (HRMS)
CAS Registry Number	10347-88-3	-	Unique Identifier
Melting Point	112 – 115	°C	Significantly lower than Adipic Acid (152°C)
Predicted pKa	~4.4 (COOH #1)	-	Slightly less acidic than adipic acid due to alkyl induction

1.2 Structural Impact on Mass

The addition of the tert-butyl group (

) replaces a hydrogen atom on the adipic backbone.^{[4][5]}

- Base Adipic Acid (

): 146.14 g/mol ^[4]

- Modification:

(+57.11)

(-1.01)^[4]

- Net Shift: +56.10 g/mol ^[4]

- Result: 202.25 g/mol ^{[2][3][4][6][7]}

Implication for Researchers: When substituting standard adipic acid with this derivative in polyester synthesis, a 38.4% increase in mass must be accounted for to maintain equimolar functional group ratios.[4]

Part 2: Synthetic Architecture & Validation

The synthesis of **3-tert-butyladipic acid** typically follows the oxidative cleavage of ring-substituted cyclohexanones.[4] This protocol is adapted from the industrial oxidation of cyclohexanone/ol but requires stricter thermal control due to the inductive effects of the tertiary butyl group.[4]

2.1 Synthesis Workflow (Nitric Acid Oxidation)

Precursor: 3-tert-butylcyclohexanone (or 3-tert-butylcyclohexanol).[4] Reagent: 50-60% Nitric Acid (

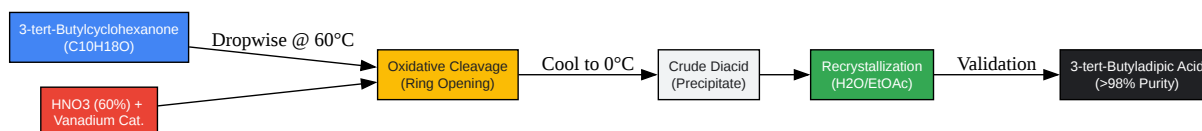
), Vanadium catalyst (optional for rate enhancement).

Step-by-Step Protocol:

- Preparation: Charge a 3-neck round-bottom flask with 60% (6 equivalents). Heat to 55°C.
- Addition: Dropwise addition of 3-tert-butylcyclohexanone. Critical: The reaction is highly exothermic.[4] Maintain internal temperature between 60-70°C using an ice bath if necessary.[4]
- Reflux: Once addition is complete, reflux at 90-100°C for 1-2 hours to ensure complete ring opening.
- Crystallization: Cool the solution to 0°C. The hydrophobic tert-butyl group facilitates precipitation of the diacid.[4]
- Purification: Recrystallize from water or an ethyl acetate/hexane mixture to remove glutaric/succinic byproducts.[4]

2.2 Process Visualization

The following diagram outlines the logical flow from precursor selection to final validation.



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Figure 1: Oxidative synthesis pathway transforming the cyclic ketone into the linear dicarboxylic acid.

Part 3: Analytical Characterization Workflows

Confirming the identity of **3-tert-butyladipic acid** requires distinguishing it from its isomers (e.g., 2-tert-butyladipic acid).[4] Mass Spectrometry (GC-MS) is the gold standard.[4]

3.1 Mass Spectrometry Fragmentation (EI, 70eV)

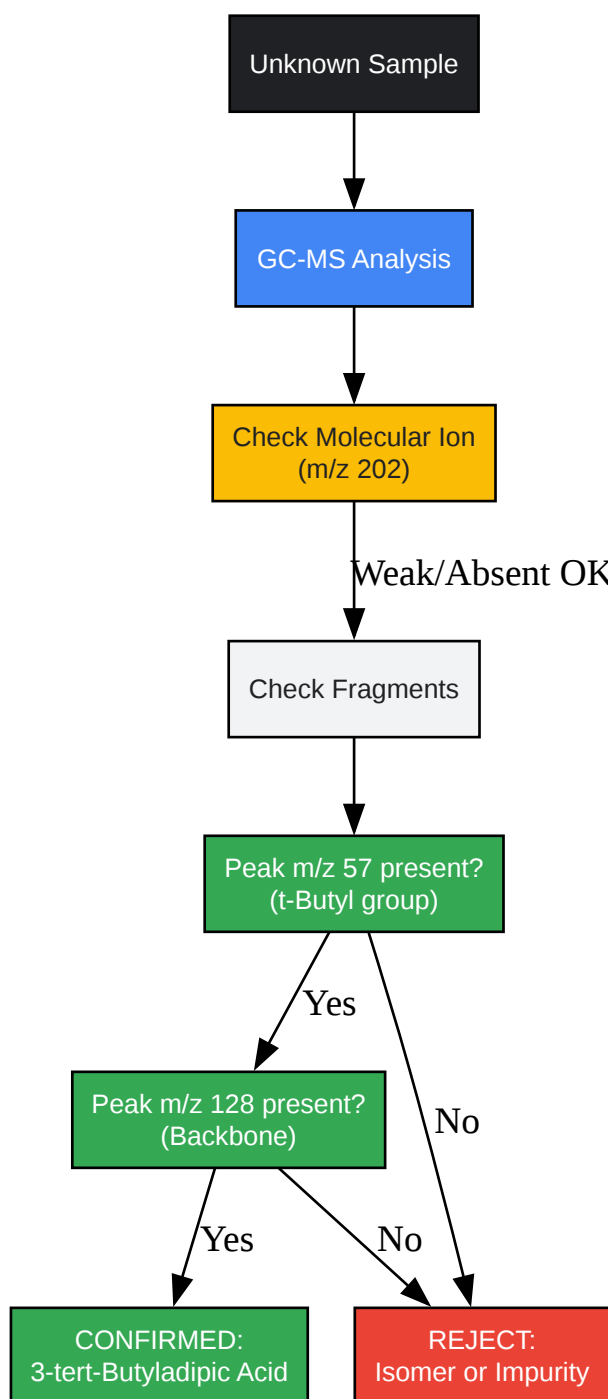
The molecular ion (

) at m/z 202 is often weak or absent due to rapid fragmentation.[4]

- Base Peak: Typically m/z 57 (tert-butyl cation,).[4]
- Diagnostic Fragment: m/z 128 (Loss of and or carboxyl rearrangement).
- McLafferty Rearrangement: Look for peaks associated with the cleavage alpha to the carbonyls.[4]

3.2 Analytical Logic Tree

Use this workflow to validate the synthesized material against impurities.



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Figure 2: Analytical decision matrix for confirming chemical identity via Mass Spectrometry.

Part 4: Applications in Drug Delivery & Polymer Science[4][8][9]

The molecular weight and structure of **3-tert-butyladipic acid** are specifically exploited to modify the Glass Transition Temperature (

) and Degradation Rates of polymers.[4]

4.1 Steric Disruption in Polyesters

In drug delivery matrices (e.g., PLGA analogs or polyanhydrides), high crystallinity can slow water penetration and drug release.[4]

- Mechanism: The bulky tert-butyl group acts as an internal "wedge," preventing the polymer chains from packing tightly.[4]
- Outcome: This lowers the melting point and increases the free volume of the polymer matrix, often resulting in faster hydrolysis rates and more tunable drug release profiles compared to pure adipic acid-based polymers.[4]

4.2 Application Table

Application Domain	Function of 3-t-Butyl Group	Benefit
Biodegradable Polyesters	Crystallinity Disruptor	Increases degradation rate; allows zero-order release kinetics.[4]
Polyurethanes	Soft Segment Modifier	Improves solubility in coating solvents; lowers for flexibility.[4]
MOFs (Metal-Organic Frameworks)	Pore Size Engineering	The bulky group creates larger/shaped pores for gas storage or catalysis.[4]

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